molecular formula C10H8O B1309936 1-(4-Ethynylphenyl)ethanone CAS No. 42472-69-5

1-(4-Ethynylphenyl)ethanone

Cat. No.: B1309936
CAS No.: 42472-69-5
M. Wt: 144.17 g/mol
InChI Key: WHFPFLKZXFBCSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Ethynylphenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Ethynylacetophenone
  • 4’-Ethynylacetophenone
  • 4-Acetylphenylacetylene

Comparison: 1-(4-Ethynylphenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(4-ethynylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFPFLKZXFBCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408550
Record name 1-(4-ethynylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42472-69-5
Record name 1-(4-ethynylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Ethynylacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2 g of 4-bromoacetophenone, 2.8 ml of ethynyltrimethylsilane, 140 mg of bis(triphenylphosphine)palladium dichloride, 3 ml of triethylamine and 14 mg of copper(I)iodide in 20 ml of N,N-dimethylformamide were stirred at 50° under argon for 2 hrs. After distillation of the solvent the residue was extracted once with 50 ml of ethyl acetate, once with 50 ml of 1N HCl and twice with 50 ml of water. The crude product was purified by silica gel chromatography in hexane/ethyl acetate 10:1 and distilled at 120°/0.1 Torr in a bulb-tube oven. 1.74 g (80%) were obtained as a colourless oil. This was dissolved in 17 ml of methanol, treated with 110 mg of potassium carbonate and stirred at room temperature for 1.5 hrs. After evaporation the product was extracted with 20 ml of ethyl acetate and 20 ml of water and then crystallized from 10 ml of hexane. 0.8 g (71%) of 1-(4-ethynyl-phenyl)-ethanone was obtained as white crystals. M.p. 71°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
copper(I)iodide
Quantity
14 mg
Type
catalyst
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.45 g (7.17 mmol) of dimethylhydroxymethyl-4-acetylphenylacetylene and 301 mg (7.53 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 100 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 36 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 15 minutes. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, followed by distilling off of the solvent under reduced pressure by an evaporator. Then, 25 mL of hexane was added to the resulting crude reaction product and the mixture was cooled to give 4-acetylphenylethyne as a yellow solid. (0.74 g, yield: 56%).
Name
dimethylhydroxymethyl-4-acetylphenylacetylene
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirring solution of compound 1.9 (19 g, 88 mmol) in MeOH (200 mL) was added a solution of KOH (2.46 g, 44 mmol) in MeOH (20 mL) at 10° C. and the mixture was stirred at room temperature for 1 hr. AcOH was added until the pH was 7, and the reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 mL), washed with 5% aqueous NaHCO3 (100 mL), brine (100 mL), dried, and concentrated under reduced pressure to give compound 1.10 as a white solid (12 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 7.95 (d, J=8, 2H), 7.62 (d, J=8, 2H), 4.49 (s, 1H), 2.59 (s, 3H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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